GDC-0084 is a potent, oral, and selective small molecule inhibitor designed for the treatment of central nervous system (CNS) tumors. [, ] It specifically targets class I phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key components of the PI3K/Akt/mTOR signaling pathway often dysregulated in various cancers. [, , , , , ] GDC-0084 demonstrates efficacy in preclinical models of glioblastoma, diffuse intrinsic pontine glioma (DIPG), and breast cancer brain metastases, highlighting its potential as a therapeutic agent for these challenging cancers. [, , , , , ]
While a specific molecular structure diagram is not provided in the papers, GDC-0084's chemical name is 5-(6,6-dimethyl-4-morpholino-8,9-dihydro-6H-[1,4]oxazino[4,3-e]purin-2-yl)pyrimidin-2-amine. [] This detailed nomenclature allows for the construction of the molecule's structure using chemical drawing software.
GDC-0084 exerts its anti-tumor effects by directly inhibiting both PI3K and mTOR, two crucial kinases within the PI3K/Akt/mTOR pathway. [, , ] This pathway regulates various cellular processes, including cell growth, proliferation, survival, and metabolism, which are frequently dysregulated in cancers like GBM and DIPG. [, , , , , , ]
By inhibiting PI3K, GDC-0084 prevents the phosphorylation of Akt, a key downstream effector of PI3K. [, , ] This blockade disrupts the signaling cascade, leading to a decrease in cell proliferation, induction of apoptosis, and inhibition of tumor growth. [, , , ] Furthermore, GDC-0084's inhibitory action on mTOR further disrupts downstream signaling, contributing to its anti-tumor effects. [, , , ]
This dual inhibition mechanism makes GDC-0084 a promising therapeutic agent for tumors with activating PI3K mutations or those reliant on the PI3K/Akt/mTOR pathway for survival and growth. [, , , ]
Glioblastoma (GBM): GDC-0084 demonstrated promising preclinical activity in GBM models, effectively inhibiting tumor growth and extending survival. [, , ] Clinical trials investigating its efficacy in patients with recurrent and newly diagnosed GBM are ongoing. [, , , , , , , ]
Diffuse Intrinsic Pontine Glioma (DIPG): GDC-0084 exhibits potent in vitro and in vivo activity against DIPG, particularly those harboring H3K27M mutations and PI3K pathway alterations. [, , ] Ongoing clinical trials are exploring its safety and efficacy in children with newly diagnosed DIPG. [, , ]
Breast Cancer Brain Metastases: GDC-0084 shows promise in treating HER2-positive breast cancer brain metastases, especially those resistant to trastuzumab. [, , ] It effectively inhibits tumor growth in preclinical models and is currently being investigated in combination with trastuzumab in clinical trials. [, , ]
Other Solid Tumor Brain Metastases: GDC-0084's ability to cross the BBB makes it a potential treatment option for various solid tumor brain metastases. [, ] A clinical trial is underway to assess its safety and efficacy in combination with radiation therapy for patients with PIK3CA-mutated solid tumor brain or leptomeningeal metastases. [, ]
Understanding Drug Resistance Mechanisms: Research using GDC-0084 as a tool is elucidating resistance mechanisms in DIPG. Studies have identified compensatory activation of the protein kinase C (PKC) pathway upon PI3K inhibition, suggesting potential combination therapies with PKC inhibitors to overcome resistance. []
Optimization of Combination Therapies: Identifying synergistic drug combinations with GDC-0084, such as combining it with other targeted therapies or immunotherapies, could further enhance its efficacy and potentially overcome resistance mechanisms. [, , ]
Biomarker-Driven Patient Selection: Developing and validating predictive biomarkers for GDC-0084 response will be crucial for selecting patients most likely to benefit from treatment and personalizing therapeutic approaches. [, , ]
Overcoming Drug Resistance: Further investigation into mechanisms of resistance to GDC-0084, such as compensatory pathway activation or mutations in target genes, is vital to develop strategies to overcome resistance and improve treatment outcomes. []
Expansion to Other Cancer Types: Given GDC-0084's efficacy in different tumor types driven by PI3K/Akt/mTOR signaling, exploring its potential in other cancers with similar pathway activation could expand its therapeutic reach. [, ]
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: